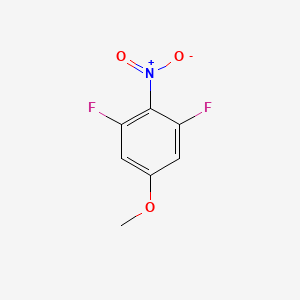

1,3-Difluoro-5-methoxy-2-nitrobenzene

Description

Contextual Significance of Organofluorine Chemistry in Modern Science

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. numberanalytics.com The unique properties of the fluorine atom—its high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine bond (approximately 485 kJ/mol)—confer remarkable characteristics to organic molecules. numberanalytics.com These include enhanced thermal stability, increased lipophilicity, and improved metabolic resistance in bioactive compounds. numberanalytics.comnumberanalytics.com

This field has profoundly impacted numerous sectors. In medicine, the selective incorporation of fluorine is a key strategy in drug design, enhancing the efficacy, bioavailability, and stability of pharmaceuticals. numberanalytics.comnih.gov It is estimated that over 20% of all commercialized drugs contain at least one fluorine atom. researchgate.net In agriculture, fluorinated compounds are crucial for developing potent and stable pesticides and herbicides. numberanalytics.comnumberanalytics.com Furthermore, in materials science, fluoropolymers and other fluorinated materials are indispensable for creating high-performance products with superior chemical resistance and thermal stability, such as fluoropolymers and fluorinated surfactants. numberanalytics.comnumberanalytics.comnih.gov The growth of organofluorine chemistry has been driven by the development of sophisticated synthesis techniques, making these once-elusive compounds more accessible for a wide array of applications. worktribe.com

The Role of Nitroaromatic Compounds in Synthetic and Applied Research

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring, are a fundamentally important class of industrial chemicals. nih.govresearchgate.net The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. numberanalytics.com This feature makes nitroaromatics highly versatile intermediates in organic synthesis. numberanalytics.comnih.gov

Historically and currently, nitroaromatic compounds are foundational materials for producing a vast range of products. They are key precursors in the synthesis of dyes, polymers, pesticides, and explosives. nih.govresearchgate.netnih.gov For instance, nitrobenzene (B124822) and its derivatives serve as starting materials for numerous agrochemicals, including herbicides and insecticides. nih.gov In the pharmaceutical industry, the nitro group can be a crucial functional handle, often reduced to an amino group to build more complex molecular architectures. numberanalytics.comnumberanalytics.com While their utility is vast, the synthesis and use of nitroaromatics require careful management due to the reactivity imparted by the nitro group. nih.govnih.gov

Positioning 1,3-Difluoro-5-methoxy-2-nitrobenzene within Current Research Paradigms

This compound sits (B43327) at the convergence of organofluorine and nitroaromatic chemistry, making it a valuable and specialized intermediate. The synthesis of such polysubstituted fluorinated nitroaromatics became a significant research focus in the late 20th century, spurred by demand from the pharmaceutical and agrochemical sectors for stable and bioavailable building blocks.

This compound embodies several key principles of modern chemical synthesis:

Electronic Modulation : The presence of two electron-withdrawing fluorine atoms, a strong electron-withdrawing nitro group, and an electron-donating methoxy (B1213986) group creates a highly polarized and specific electronic environment on the benzene (B151609) ring. This precise electronic tuning is critical for directing subsequent chemical transformations with high regioselectivity.

Enhanced Stability : The inherent strength of the carbon-fluorine bond contributes to the thermal stability of the molecule, a desirable trait for industrial-scale synthesis.

Strategic Reactivity : The nitro group serves as a versatile functional group that can undergo various transformations, most notably reduction to an amine, which is a common step in the synthesis of pharmaceuticals and other fine chemicals. The fluorine atoms can also participate in nucleophilic aromatic substitution reactions under specific conditions.

These attributes make this compound a valuable precursor for constructing complex fluorinated heterocycles and other functional materials.

| Property | Value |

|---|---|

| CAS Number | 66684-62-6 |

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol |

| Boiling Point | 255.5 ± 35.0 °C (Predicted) |

| Density | 1.414 ± 0.06 g/cm³ (Predicted) |

| Appearance | Colorless to off-white solid |

Overview of Key Research Areas for this compound

The primary application of this compound is as a specialized building block in organic synthesis. Its unique substitution pattern makes it a sought-after intermediate for creating highly functionalized aromatic compounds.

Key research and application areas include:

Pharmaceutical Synthesis : This compound is a precursor for synthesizing active pharmaceutical ingredients (APIs). The presence of fluorine can enhance drug properties such as metabolic stability and membrane permeability. nih.govontosight.ai The functional groups on the ring allow for the construction of more complex molecules that may interact with biological targets.

Agrochemical Development : Similar to its role in pharmaceuticals, this intermediate is used to develop new pesticides and herbicides. Fluorinated agrochemicals often exhibit enhanced efficacy and stability. cymitquimica.com

Materials Science : As a building block for fluorinated functional materials, it can be incorporated into polymers or other materials where specific electronic and thermal properties are required. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHSGDUOWUPKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434114 | |

| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-62-6 | |

| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 1,3 Difluoro 5 Methoxy 2 Nitrobenzene

Established Synthetic Pathways to 1,3-Difluoro-5-methoxy-2-nitrobenzene

The construction of the target molecule can be approached through several distinct strategies, primarily involving the sequential introduction of the nitro, fluoro, and methoxy (B1213986) functionalities onto the aromatic ring. The order of these introductions is critical for achieving the desired 1,2,3,5-substitution pattern.

A primary and logical route to this compound involves the direct nitration of a suitable precursor, namely 3,5-difluoroanisole. Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In this approach, the benzene (B151609) ring acts as a nucleophile, attacking a potent electrophile, which in the case of nitration is the nitronium ion (NO₂⁺). libretexts.org The nitronium ion is typically generated in situ by reacting nitric acid (HNO₃) with a stronger acid, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.com

The regiochemical outcome of the nitration of 3,5-difluoroanisole is governed by the directing effects of the substituents already present on the ring: the methoxy group (-OCH₃) and the two fluorine atoms (-F).

Methoxy Group (-OCH₃): This group is a strong activator and an ortho, para-director due to its ability to donate electron density to the ring via resonance. jove.com It significantly enhances the ring's reactivity towards electrophiles. jove.commasterorganicchemistry.com

Fluorine Atoms (-F): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate electron density through resonance via their lone pairs. libretexts.org

In 3,5-difluoroanisole, the methoxy group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. The fluorine atoms at C3 and C5 also direct to their respective ortho and para positions. The C2 position is ortho to the methoxy group and also ortho to both fluorine atoms. The C4 position is para to the methoxy group and ortho to both fluorine atoms.

Table 1: Directing Effects of Substituents in the Nitration of 3,5-Difluoroanisole

| Substituent | Position | Type | Directing Effect |

| -OCH₃ | C1 | Activating | ortho, para |

| -F | C3 | Deactivating | ortho, para |

| -F | C5 | Deactivating | ortho, para |

An alternative synthetic approach involves introducing the fluorine atoms onto an existing aromatic scaffold that already contains the methoxy and nitro groups. This strategy relies on modern electrophilic fluorinating agents, as nucleophilic fluorination would be difficult to control for this specific substitution pattern. Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for the direct fluorination of electron-rich aromatic rings. mdpi.com

This pathway could hypothetically start from 5-methoxy-2-nitrophenol. The hydroxyl group could be converted into a leaving group for a nucleophilic substitution or, more plausibly, be used in a sequence like diazotization followed by a Balz-Schiemann reaction. However, achieving the specific 1,3-difluoro pattern is challenging.

A more direct, albeit complex, route would be the sequential fluorination of a precursor like 3-methoxy-2-nitroanisole. The regioselectivity of this fluorination would be influenced by the existing groups. The methoxy group (ortho, para-director) and the nitro group (meta-director) would provide conflicting directing information, potentially leading to a mixture of isomers and making this a less desirable synthetic route compared to the nitration of a pre-formed difluoroanisole.

The successful synthesis of complex aromatic compounds is highly dependent on the order in which functional groups are introduced. libretexts.orglumenlearning.com This is because the substituent present on the ring in one step directs the position of the subsequent substitution.

For this compound, the most logical synthetic sequence is:

Establish the 1,3-difluoro-5-substituted pattern.

Introduce the methoxy group (or its precursor).

Perform the nitration as the final step.

This order is advantageous because the combined directing effects of the 1-methoxy and 3,5-difluoro substituents synergistically guide the nitro group to the desired C2 position. Attempting the synthesis in a different order, such as nitrating benzene first, would install a strong meta-director and deactivator, making subsequent ortho/para substitutions difficult and incorrectly positioned. lumenlearning.com For example, starting with nitrobenzene (B124822) and attempting to add a methoxy group would result in meta-substitution, and subsequent fluorination would be challenging and unselective. Therefore, the strategy of nitrating 3,5-difluoroanisole is the most chemically sound approach. libretexts.org

Synthesis of Key Precursors and Intermediate Compounds

The viability of the synthetic pathways described above hinges on the accessibility of key starting materials and intermediates. The preparation of fluorinated anisole derivatives and the control of nitration are critical steps.

The key precursor for the most logical synthetic route is 3,5-difluoroanisole. This compound can be readily prepared from commercially available starting materials. A common and efficient method is the Williamson ether synthesis, starting from 3,5-difluorophenol.

In this reaction, the phenolic proton of 3,5-difluorophenol is first removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in a nucleophilic substitution reaction to yield 3,5-difluoroanisole.

3,5-difluorophenol itself can be synthesized from 3,5-difluoroaniline. The aniline (B41778) is treated with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. Subsequent heating of the diazonium salt solution in water (hydrolysis) yields the desired phenol (B47542). vanderbilt.edu

The methoxy group is a powerful ortho, para-director. In many electrophilic substitutions of anisole, the para-substituted product is favored over the ortho product, often due to reduced steric hindrance at the para position. libretexts.org However, achieving ortho-nitration is essential for the synthesis of this compound.

Several factors can influence the ortho/para product ratio in the nitration of anisole derivatives:

Reaction Conditions: The ratio of ortho to para isomers can be sensitive to the reaction temperature and the acidity of the nitrating medium. Studies on the nitration of anisole have shown that the o:p ratio can vary significantly with the concentration of sulfuric acid. rsc.org

Electronic Effects: In the specific case of 3,5-difluoroanisole, the electronic effects of the fluorine substituents play a crucial role. The two fluorine atoms at positions 3 and 5 strongly deactivate the ring through induction. This deactivation is felt at all positions, but it particularly reduces the nucleophilicity of the adjacent carbons, including the C4 (para) position.

Steric Hindrance: The C2 and C6 positions are sterically unencumbered by large adjacent groups.

The combination of these effects makes the C2 position in 3,5-difluoroanisole the most favorable site for electrophilic attack. The powerful activating resonance effect of the ortho-methoxy group overcomes the inductive deactivation from the neighboring fluorine atom, directing the nitronium ion to this position to form the desired product.

Table 2: Summary of Key Synthetic Transformations

| Transformation | Starting Material | Reagents | Product |

| Ether Synthesis | 3,5-Difluorophenol | Base (e.g., K₂CO₃), Methylating Agent (e.g., CH₃I) | 3,5-Difluoroanisole |

| Nitration | 3,5-Difluoroanisole | HNO₃, H₂SO₄ | This compound |

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and selectivity of the synthesis of this compound are highly dependent on the meticulous control of various reaction parameters. Optimizing these conditions is paramount for maximizing product yield and minimizing the formation of unwanted byproducts.

Control of Temperature and Reagent Stoichiometry for Selective Reactions

Temperature is a critical factor in the nitration of aromatic rings. In the synthesis of analogous compounds like 1-fluoro-2,5-dimethoxy-4-nitrobenzene, the reaction is conducted at a strictly controlled temperature of 0 °C. mdpi.com This low temperature is crucial for managing the exothermic nature of the nitration reaction and preventing over-nitration or the formation of undesired isomers. For other related difluoromethoxy nitrobenzene syntheses, reaction temperatures can range from 40 to 100 °C, indicating that the optimal temperature is highly substrate-specific and must be determined empirically to achieve the desired outcome. google.com

The stoichiometry of the reagents, particularly the ratio of the nitrating agent to the aromatic substrate, is fundamental for achieving selective mono-nitration. An excess of the nitrating agent can lead to the introduction of multiple nitro groups onto the aromatic ring, significantly reducing the yield of the desired product. Therefore, precise control over the molar ratios of reactants is essential for directing the reaction towards the formation of this compound.

| Analogous Compound | Reaction Temperature | Key Stoichiometric Control | Reference |

|---|---|---|---|

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 0 °C | Slow addition of substrate to nitric acid | mdpi.com |

| p-Difluoromethoxy nitrobenzene | 85 °C - 95 °C | Mole ratio of nitrophenol to chlorodifluoromethane (1:1-10) | google.com |

Role of Solvents and Catalysts in Improving Synthetic Efficiency

The choice of solvent and catalyst plays a pivotal role in the synthetic efficiency of aromatic nitration and fluorination. Traditional nitration methods often employ a mixture of nitric and sulfuric acid, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). researchgate.net However, these conditions are harsh and can lead to side reactions and environmental concerns. researchgate.net

| Catalyst/Solvent System | Function | Advantage | Reference |

|---|---|---|---|

| Sulfuric Acid (in mixed acid) | Catalyst to generate nitronium ion | Effective for traditional nitration | researchgate.net |

| Dimethylformamide (DMF) | Solvent | Used in nucleophilic aromatic substitution | rsc.org |

| Phase-Transfer Catalysts (e.g., Tetrabutyl phosphonium bromide) | Catalyst in biphasic systems | Improves reaction rates in aqueous media | google.com |

Novel Synthetic Approaches and Catalyst Development

Research into the synthesis of fluorinated and nitrated aromatics is continually evolving, with a focus on developing more efficient, selective, and sustainable methods.

Transition Metal-Catalyzed Methodologies for Aryl Fluorination and Functionalization

Transition metal catalysis represents a significant advancement in the synthesis of aryl fluorides, offering milder alternatives to traditional methods like the Balz-Schiemann reaction. nih.gov Palladium- and copper-based catalysts are the most commonly employed for these transformations. nih.gov

Palladium-catalyzed fluorination allows for the conversion of aryl triflates and bromides into aryl fluorides using fluoride (B91410) sources like cesium fluoride (CsF) or silver fluoride (AgF). nih.govmit.edu These methods often exhibit broad substrate scope and high functional group tolerance, making them suitable for complex molecules. mit.edu The catalytic cycle typically involves oxidative addition of the aryl precursor to a Pd(0) complex, followed by transmetalation with a metal fluoride and subsequent reductive elimination to form the C-F bond. nih.govacs.org

Copper-catalyzed reactions have also emerged as a valuable tool for aryl fluorination, providing a more cost-effective alternative to palladium. nih.gov These reactions can facilitate the fluorination of aryl bromides, often requiring a directing group to stabilize the copper intermediates and accelerate the reaction. acs.org

Similarly, palladium-catalyzed methods have been developed for the introduction of the nitro group. These transformations can convert aryl chlorides and triflates into nitroaromatics under weakly basic conditions, demonstrating excellent functional group compatibility. organic-chemistry.org These advanced catalytic systems could provide novel and more efficient pathways to this compound by allowing for the late-stage introduction of either the fluoro or nitro functionalities.

Green Chemistry and Sustainable Synthetic Techniques

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to mitigate the environmental impact of traditional methods. A key focus is the replacement of hazardous reagents like concentrated sulfuric and nitric acids. researchgate.netresearchgate.net

One sustainable approach involves the use of solid acid catalysts, such as zeolites or metal-modified montmorillonite clays. organic-chemistry.orgresearchgate.net These materials are non-corrosive, reusable, and can enhance regioselectivity due to their defined porous structures, leading to cleaner reactions and simpler product isolation. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,3 Difluoro 5 Methoxy 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of 1,3-difluoro-5-methoxy-2-nitrobenzene is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of strong electron-withdrawing groups. This section explores the reactivity of its fluorine atoms, the electronic influences of the substituents, and the regiochemical outcomes of these transformations.

In the structure of this compound, both fluorine atoms are activated towards nucleophilic displacement. The SNAr mechanism proceeds via a two-step addition-elimination pathway, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is crucial to the reaction's feasibility.

The fluorine atom at the C-1 position is ortho to the nitro group, while the fluorine at the C-3 position is para to it. Both positions are electronically activated, as the powerful electron-withdrawing nitro group can effectively stabilize the negative charge that develops on the aromatic ring during the formation of the Meisenheimer complex. nih.gov Fluorine is an excellent leaving group in SNAr reactions, further facilitating the substitution process.

The rate and pathway of SNAr reactions on this compound are dictated by the combined electronic effects of the nitro and methoxy (B1213986) substituents.

Nitro Group (-NO₂): As a potent electron-withdrawing group (σₚ = +0.78), the nitro group is the primary activating substituent. It strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack. By withdrawing electron density through both inductive and resonance effects, it stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for the reaction. nih.gov This stabilization is most effective when the negative charge can be delocalized onto the nitro group, which occurs when the nucleophile attacks at the ortho or para positions. researchgate.net

The kinetics of the substitution are thus primarily driven by the activation provided by the nitro group, which renders the displacement of the fluorine atoms facile with a wide range of nucleophiles.

Regioselectivity in SNAr reactions of this compound is determined by the relative stability of the two possible Meisenheimer intermediates formed upon nucleophilic attack at C-1 versus C-3.

Attack at C-3 (para to -NO₂): Nucleophilic attack at the C-3 position displaces the fluorine atom that is para to the nitro group. The resulting Meisenheimer intermediate is significantly stabilized as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group through a quinoid-like resonance structure.

Attack at C-1 (ortho to -NO₂): Attack at the C-1 position displaces the fluorine atom ortho to the nitro group. This intermediate is also well-stabilized by delocalization of the negative charge onto the nitro group.

While both positions are highly activated, substitution often shows a preference. Generally, para-attack is electronically favored and less subject to steric hindrance from the adjacent nitro group compared to ortho-attack. Therefore, nucleophilic substitution reactions on this substrate are expected to predominantly yield the 3-substituted product. researchgate.net Stereochemical control is not a factor in these substitution processes unless a chiral nucleophile is employed, leading to the formation of diastereomeric products.

| Nucleophile | Reagent Example | Expected Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Amine | Morpholine | 4-(3-Fluoro-5-methoxy-2-nitrophenyl)morpholine | Attack at the C-3 position (para to NO₂) is sterically and electronically favored. |

| Alkoxide | Sodium Methoxide (NaOMe) | 1,3-Dimethoxy-5-fluoro-2-nitrobenzene | The C-3 position is preferentially attacked due to superior stabilization of the Meisenheimer intermediate. |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (3-Fluoro-5-methoxy-2-nitrophenyl)(phenyl)sulfane | Polarisable sulfur nucleophiles readily attack the electron-deficient C-3 position. nih.gov |

Reductive Transformations of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic route to valuable aniline (B41778) derivatives. This transformation can be achieved through various methods, most notably catalytic hydrogenation.

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. unimi.it The process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. This method is often the preferred industrial route for producing anilines. unimi.it For this compound, the reaction yields 2-amino-1,3-difluoro-5-methoxybenzene (also known as 3,5-difluoro-2-methoxyaniline).

The reaction mechanism is complex, involving stepwise reduction on the catalyst surface, proceeding through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net The presence of electron-donating groups, such as a methoxy group, can enhance the rate of conversion in some catalytic systems. researchgate.net The C-F bonds are generally stable under these conditions, making catalytic hydrogenation a chemoselective choice.

| Catalyst | Hydrogen Source | Solvent | Typical Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas (1-5 atm) | Ethanol (B145695), Methanol, Ethyl Acetate | Room temperature, 2-12 hours |

| Platinum(IV) Oxide (PtO₂) | H₂ gas (1-3 atm) | Ethanol, Acetic Acid | Room temperature, 1-6 hours |

| Raney Nickel | H₂ gas (1-50 atm) | Ethanol, Methanol | Room temperature to 50°C, 2-24 hours |

Besides catalytic hydrogenation, several other chemical methods are effective for reducing the nitro group in nitroarenes, offering alternatives when specific functional group tolerance is required or when high-pressure equipment is unavailable. wikipedia.org

Metal-Acid Systems: The classic Béchamp reduction using iron metal in acidic media (e.g., acetic acid or aqueous HCl) is a widely used method. wikipedia.org Similarly, tin (Sn) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are effective reagents for this transformation. These methods are robust and cost-effective.

Transfer Hydrogenation: This technique uses molecules other than H₂ as the hydrogen source. Common donors include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265) (HCOONH₄), or triethylsilane in the presence of a catalyst like Pd/C. organic-chemistry.org These reactions are often performed under milder conditions than direct hydrogenation.

Other Reductants: Reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can selectively reduce nitro groups. wikipedia.org More modern methods employ systems like samarium(0) metal or iron-based complexes with formic acid, which offer high chemoselectivity and operate under mild, base-free conditions. organic-chemistry.org

| Method | Reagents | Advantages | Scope and Limitations |

|---|---|---|---|

| Metal-Acid Reduction | Fe/HCl or Fe/NH₄Cl; SnCl₂/HCl | Inexpensive, reliable, and effective for a wide range of substrates. | Requires stoichiometric amounts of metal and strong acidic workup. |

| Transfer Hydrogenation | Pd/C with Ammonium Formate or Hydrazine | Avoids the use of high-pressure H₂ gas; often faster and milder. | The cost of the palladium catalyst can be a factor. |

| Hydrosilylation | Manganese or Iron complexes with Phenylsilane | Uses sustainable base-metal catalysts and avoids acidic or basic conditions. organic-chemistry.org | Requires specific catalyst synthesis and inert atmosphere techniques. |

| Sulfide/Hydrosulfite Reduction | Na₂S, NaHS, or Na₂S₂O₄ | Can offer selectivity in dinitro compounds; aqueous conditions. wikipedia.org | Can generate sulfur-containing byproducts; reaction workup can be complex. |

Investigation of Reactive Intermediates in Nitro Reduction

The reduction of the nitro group in aromatic compounds like this compound is a multi-step process that proceeds through several key reactive intermediates. Mechanistic studies, often employing catalytic systems, have elucidated a classical pathway for this transformation. researchgate.net The initial step involves a two-electron reduction of the nitro group (-NO₂) to form a nitroso intermediate (-NO). nih.govcardiff.ac.uk This species is highly reactive and is typically not isolated from the reaction mixture. researchgate.net

| Step | Reactant | Intermediate Species | Product |

|---|---|---|---|

| 1 | This compound | 1,3-Difluoro-5-methoxy-2-nitrosobenzene | - |

| 2 | 1,3-Difluoro-5-methoxy-2-nitrosobenzene | N-(2,6-Difluoro-4-methoxyphenyl)hydroxylamine | - |

| 3 | N-(2,6-Difluoro-4-methoxyphenyl)hydroxylamine | - | 2,6-Difluoro-4-methoxyaniline (B139792) |

Oxidative Reactions of the Methoxy Group

The methoxy group (-OCH₃) on the this compound ring is a site for oxidative reactions, allowing for strategic functional group interconversions. While the benzene (B151609) ring itself is relatively electron-deficient due to the influence of the nitro and fluoro substituents, the methoxy group can be targeted by strong oxidizing agents.

Selective oxidation can lead to the cleavage of the methyl-oxygen bond, a process known as demethylation, which converts the methoxy ether into a phenol (B47542) (hydroxyl group, -OH). This transformation is significant as it opens up different synthetic pathways by introducing a reactive hydroxyl group. More vigorous oxidation conditions, using reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can potentially oxidize the methyl group of the methoxy substituent further. Depending on the precise conditions and reagents, this could lead to the formation of an aldehyde (-CHO) or a carboxylic acid (-COOH) group, although such transformations on an electron-poor aromatic ring can be challenging and may require specific catalytic systems to achieve selectivity.

| Starting Functional Group | Reaction Type | Potential Product Functional Group | Typical Reagents |

|---|---|---|---|

| Methoxy (-OCH₃) | Demethylation | Phenol (-OH) | e.g., BBr₃, HBr |

| Methoxy (-OCH₃) | Oxidation | Aldehyde (-CHO) / Carboxylic Acid (-COOH) | e.g., KMnO₄, CrO₃ |

Advanced Mechanistic Studies and Reaction Kinetics

The elucidation of reaction pathways for this compound involves a combination of experimental kinetic studies and computational modeling. nih.gov For reactions such as nucleophilic aromatic substitution (SNAr), a well-established two-step pathway is generally considered. The reaction initiates with the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the ring.

The reactivity of the this compound ring is intricately controlled by the interplay of electronic and steric effects from its three distinct substituents.

Nitro Group (-NO₂): This group is a powerful deactivator for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both the inductive effect (-I) and the resonance effect (-M). pressbooks.publibretexts.org Conversely, this electron withdrawal significantly activates the ring towards nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate. It is a meta-director for electrophilic attack. pressbooks.pub

Fluoro Groups (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. researchgate.net However, it can also donate electron density through a resonance effect (+M) via its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, resulting in weak deactivation. Despite this, the resonance donation directs incoming electrophiles to the ortho and para positions. pressbooks.publibretexts.org

Methoxy Group (-OCH₃): The oxygen atom is electronegative and exerts an inductive withdrawing effect (-I). However, its ability to donate a lone pair of electrons into the ring via resonance (+M) is a much stronger effect. libretexts.org This makes the methoxy group a strong activating substituent for electrophilic aromatic substitution and a powerful ortho-, para-director. pressbooks.pubmasterorganicchemistry.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Ring Activity | Directing Effect (for EAS) |

|---|---|---|---|---|

| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta |

| -F | Strongly Withdrawing (-I) | Weakly Donating (+M) | Weakly Deactivating | Ortho, Para |

| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | Ortho, Para |

The choice of solvent can profoundly impact the reaction rates and selectivity of processes involving this compound. Solvents influence reactions by solvating the reactants, intermediates, and transition states to different extents. mdpi.com This differential solvation can alter the activation energy of a reaction, thereby changing its rate.

For reactions that proceed through charged intermediates, such as the Meisenheimer complex in nucleophilic aromatic substitution, polar solvents are particularly effective. Polar protic solvents (e.g., ethanol, water) can stabilize anionic intermediates through hydrogen bonding, while polar aprotic solvents (e.g., DMSO, DMF) stabilize charged species through dipole-dipole interactions. The stabilization of the transition state leading to this intermediate can significantly accelerate the reaction rate compared to the same reaction run in a non-polar solvent (e.g., toluene, hexane). mdpi.com

Solvents can also govern reaction selectivity (e.g., chemo-, regio-, or stereoselectivity). chemrxiv.org If a reaction can proceed through two different pathways leading to two different products, the solvent may stabilize the transition state of one pathway more than the other. This preferential stabilization lowers the activation barrier for one pathway, causing its corresponding product to be formed in greater abundance. mdpi.com For instance, a more polar solvent might enhance the formation of a more polar product by better solvating the corresponding transition state. mdpi.comchemrxiv.org

| Solvent Type | Characteristics | Effect on Charged Intermediates/Transition States | General Impact on Rate (for polar mechanisms) |

|---|---|---|---|

| Non-Polar | Low dielectric constant (e.g., Hexane, Toluene) | Weak stabilization | Slow |

| Polar Aprotic | High dielectric constant, no O-H/N-H bonds (e.g., DMSO, Acetone) | Strong stabilization via dipole-dipole interactions | Fast |

| Polar Protic | High dielectric constant, contains O-H/N-H bonds (e.g., Ethanol, Water) | Very strong stabilization via hydrogen bonding | Very Fast |

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Versatile Synthetic Building Block

1,3-Difluoro-5-methoxy-2-nitrobenzene is a key intermediate in multi-step synthetic pathways due to the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group and fluorine atoms activates the aromatic ring for certain reactions, while the methoxy (B1213986) group acts as an electron-donating group. This electronic modulation, combined with the thermal stability imparted by strong carbon-fluorine bonds, makes it an invaluable tool for organic chemists.

The compound serves as a foundational precursor for constructing intricate molecular architectures, particularly complex heterocyclic systems. The nitro group can be readily reduced to an amine, which can then participate in a wide array of cyclization and condensation reactions. Simultaneously, one or both of the fluorine atoms can be displaced through nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

A notable example is its use in the synthesis of aminopyrimidine derivatives. In a documented reaction, this compound is treated with N,N,N'-trimethylethylenediamine, where one of the fluorine atoms is substituted by the diamine. This resulting intermediate becomes a crucial component in building larger, highly functionalized molecules with potential applications in medicinal chemistry. smolecule.com

The demand for stable, bioavailable intermediates has positioned fluorinated nitroaromatics like this compound as critical components in the pharmaceutical and agrochemical industries. Its structural motifs are found in various biologically active compounds.

Pharmaceutical Research: Patents reveal its role as a key intermediate in the synthesis of targeted therapeutics.

VEGFR Kinase Inhibitors: The compound is used in the synthesis of novel indole (B1671886) derivatives designed to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, a key target in anti-cancer therapies. In this pathway, it serves as an early-stage intermediate that is subsequently converted into a 3-fluoro-5-methoxy-2-nitroaniline (B8136249) derivative, a core piece of the final inhibitor. chemsrc.com

Phosphodiesterase 10 (PDE10) Inhibitors: It is also used to prepare complex fused heterocyclic systems, such as 1-bromo-6-fluoro-8-methoxy-3,4-dimethylimidazo[1,5-a]quinoxaline. This complex quinoxaline (B1680401) is a key precursor for developing inhibitors of PDE10, an enzyme implicated in certain neurological and psychiatric disorders. sigmaaldrich.com

The following table summarizes key pharmaceutical precursors synthesized from this compound.

| Target Class | Intermediate Synthesized | Application |

| VEGFR Kinase Inhibitors | 3-Fluoro-5-methoxy-2-nitroaniline | Development of anti-cancer agents |

| PDE10 Inhibitors | 1-Bromo-6-fluoro-8-methoxy-3,4-dimethylimidazo[1,5-a]quinoxaline | Research into treatments for neurological disorders |

| Aminopyrimidine Compounds | N-(2,4-difluoro-6-methoxyphenyl)-N,N',N'-trimethylethane-1,2-diamine | Building block for complex therapeutic agents |

Agrochemical Research: The compound also serves as an intermediate in the creation of new crop protection agents. The inclusion of a fluorinated benzene (B151609) ring is a common strategy in modern agrochemical design to enhance metabolic stability and biological efficacy.

The utility of this compound extends to its role as a strategic platform for creating polysubstituted aromatic systems. The predictable reactivity of its functional groups allows chemists to selectively modify the molecule in a controlled, stepwise manner.

The typical reaction pathways involve:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the ortho/para-directing nitro group, are susceptible to displacement by various nucleophiles (e.g., amines, alkoxides). This allows for the controlled introduction of new substituents. smolecule.com

Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline (B41778), which opens up a vast array of subsequent chemical transformations, including diazotization, amide bond formation, and the construction of nitrogen-containing heterocycles. chemsrc.com

This controlled, multi-directional reactivity allows for the efficient synthesis of highly decorated benzene rings, which are essential components in many areas of chemical science.

Role in Materials Science Innovation

The unique combination of functional groups in this compound makes it a compound of interest for the design and synthesis of advanced functional materials.

The compound's structure is a valuable starting point for creating larger molecules intended for materials applications. Its derivatives are explored as precursors for functional materials such as liquid crystals and conductive polymers. smolecule.com The rigid aromatic core, combined with the potential for derivatization at multiple sites, allows for the synthesis of molecules with specific shapes and intermolecular interactions, which are critical for creating ordered materials. The high thermal stability conferred by the C-F bonds is an additional asset for materials that must withstand processing at elevated temperatures.

The presence of both strong electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups creates a polarized π-electron system. This intrinsic electronic asymmetry is a desirable feature in the design of materials with specific optical or electronic properties. For instance, such "push-pull" aromatic systems are often investigated for applications in:

Non-linear Optics: Where molecules with large dipole moments can alter the properties of light.

Dye Synthesis: The chromophoric nature of the nitroaromatic system can be modified and extended through chemical synthesis to create new dyes.

Organic Electronics: Its use as a building block for semiconductors or components in optical-grade materials is supported by its commercial availability in high and ultra-high purity forms (e.g., 99.9% to 99.999%). smolecule.com Such purity levels are essential for applications in semiconductors and electronics, where impurities can degrade performance.

Incorporation into Polymeric Structures and Liquid Crystals

The unique substitution pattern of this compound, featuring electron-withdrawing fluorine atoms and an electron-donating methoxy group, makes it a molecule of interest for the development of advanced materials. While direct incorporation of this specific nitroaromatic compound into polymers is not extensively documented, its structural motifs are relevant to the design of high-performance polymers and liquid crystals.

Fluorinated aromatic compounds are frequently utilized in the synthesis of specialty polymers, such as poly(arylene ether)s. The fluorine atoms can activate adjacent positions for nucleophilic aromatic substitution (SNAr) reactions, a key step in many polymerization processes. Following the reduction of its nitro group to an amine, the resulting 2,4-difluoro-6-methoxyaniline (B3039906) could serve as a monomer in polycondensation reactions. The presence of fluorine in polymers can enhance thermal stability, chemical resistance, and solubility in organic solvents, while lowering the dielectric constant and moisture absorption. Polymers containing dialkoxybenzene units are known for their applications in various fields, and the methoxy group in the title compound aligns with this structural class. academie-sciences.fr

In the field of liquid crystals (LCs), molecular polarity, shape, and polarizability are critical determinants of mesophase behavior. The introduction of fluorine atoms into the aromatic core of a mesogen can significantly alter its properties, including melting point, mesophase stability, and dielectric anisotropy. nih.govresearchgate.net Fluorine substitution can induce or modify liquid crystalline phases due to a combination of steric and polar effects. nih.govrsc.org The difluoro-methoxy substitution pattern on the benzene ring of this compound contributes to a significant dipole moment. This polarity is a desirable feature in many liquid crystal applications, particularly for materials that require a strong response to an electric field. researchgate.net After appropriate functionalization to create a more rod-like (calamitic) or disc-like (discotic) molecular shape, the core structure provided by this compound could be integrated into novel liquid crystalline materials. nih.govrsc.org

| Precursor Compound | Potential Polymerization Reaction | Resulting Polymer Type | Key Properties Conferred by Fluorine/Methoxy Groups |

|---|---|---|---|

| 2,4-Difluoro-6-methoxyaniline (from reduction of the title compound) | Polycondensation with diacyl chlorides or activated dihalides | Polyaramide or Polyimide | Enhanced thermal stability, improved solubility, low dielectric constant, chemical resistance |

Case Studies and Analogous Compound Applications in Synthetic Research

Contributions to the Synthesis of Fluoroquinolone Antibacterials

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents. vcu.edu The core structure of these drugs is typically assembled through multi-step syntheses, often employing a substituted aniline as a key building block. While direct use of this compound is not prominently cited, its corresponding aniline, 2,6-difluoro-4-methoxyaniline (B139792) (obtained via reduction of the nitro group), represents a viable and valuable precursor for the synthesis of novel fluoroquinolone analogues.

The typical synthetic strategy for many fluoroquinolones involves the construction of the 4-quinolone core. vcu.edu A substituted aniline is often reacted with a derivative of malonic acid, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization (Gould-Jacobs reaction) to form the pyridone ring of the quinolone system.

The hypothetical integration of 2,6-difluoro-4-methoxyaniline into a fluoroquinolone synthesis would proceed as follows:

Reduction: The nitro group of this compound is reduced to an amine, yielding 2,6-difluoro-4-methoxyaniline.

Condensation: This aniline is reacted with a suitable three-carbon component, like a cyclopropyl-substituted β-ketoester, to form an enamine intermediate.

Cyclization: An intramolecular nucleophilic substitution reaction, often base-catalyzed, leads to the formation of the core bicyclic quinolone ring system. The fluorine atom ortho to the amino group is typically displaced during this ring-closing step.

Functionalization: Further chemical modifications, such as N-alkylation and substitution at the C-7 position (commonly with a piperazine (B1678402) ring), would complete the synthesis of the final drug molecule.

The methoxy group at what would become the C-5 position of the quinolone ring could modulate the compound's electronic properties and biological activity. An optimized synthesis of a related 5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione, a fluoroquinolone-like core, highlights the utility of methoxy-substituted pyridine (B92270) intermediates in constructing these complex scaffolds. nih.gov

Application in the Preparation of Xanthones and Acridones

Xanthones and acridones are tricyclic heterocyclic compounds that form the core of many natural products and synthetic molecules with significant biological activities, including anticancer and antimicrobial properties. nih.govrsc.orgnih.gov The synthesis of fluorinated derivatives of these scaffolds is of particular interest as fluorine substitution can enhance photostability and modulate biological function. nih.gov

A powerful method for constructing these systems involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction of a suitably substituted benzophenone (B1666685) or its analogue. nih.govresearchgate.net In this context, this compound can be envisioned as a starting material for one of the aromatic rings in the final structure.

A plausible synthetic route to a fluorinated and methoxylated xanthone (B1684191) or acridone (B373769) could involve:

Coupling Reaction: Transformation of this compound into a suitable derivative (e.g., a Grignard reagent or an organolithium species after modification of the nitro group) that can be coupled with a second aromatic component, such as a salicylic (B10762653) acid derivative (for xanthones) or an anthranilic acid derivative (for acridones), to form a benzophenone-type intermediate.

Intramolecular Cyclization: The resulting intermediate, possessing a nucleophile (like a hydroxyl or amino group) ortho to the carbonyl bridge, undergoes an intramolecular SNAr reaction. One of the fluorine atoms on the other ring is displaced by the nucleophile, leading to the formation of the central heterocyclic ring of the xanthone or acridone.

This strategy allows for the creation of asymmetrically substituted xanthones and acridones, where the substitution pattern of each aromatic ring can be precisely controlled. nih.gov The development of methods for synthesizing fluorinated benzophenones and their subsequent cyclization provides a clear pathway for accessing these valuable fluorinated heterocyclic compounds. nih.govresearchgate.netku.edu

Synthetic Utility in Functionalized Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and biologically active natural products. nih.gov Consequently, the development of new methods for the synthesis of substituted indoles is a central theme in organic chemistry. Reductive cyclization of ortho-nitroaromatic compounds is a well-established strategy for indole synthesis. researchgate.net

This compound can serve as a precursor for functionalized indoles through pathways such as the Bartoli or Leimgruber–Batcho indole syntheses, or more modern transition-metal-catalyzed methods. A common approach involves the introduction of a two-carbon unit ortho to the nitro group, followed by reductive cyclization.

A potential synthetic pathway could be:

Introduction of a Side Chain: A vinyl group or a related two-carbon synthon is introduced at the C-6 position (ortho to the nitro group). This can be achieved through various cross-coupling reactions (e.g., Suzuki or Stille coupling) after appropriate functionalization of the C-6 position.

Reductive Cyclization: The resulting ortho-nitro-styrene derivative is then subjected to reductive conditions. Reagents like triethyl phosphite (B83602) or catalytic hydrogenation (e.g., using Pd/C) can simultaneously reduce the nitro group and facilitate the cyclization to form the indole ring.

This approach would lead to the formation of a 4,6-difluoro-5-methoxyindole. The fluorine and methoxy substituents on the benzene portion of the indole ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this a valuable strategy for generating novel indole derivatives for drug discovery programs. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name | Molecular Formula | Role/Application |

|---|---|---|

| This compound | C₇H₅F₂NO₃ | Subject of article; synthetic precursor |

| 2,4-Difluoro-6-methoxyaniline | C₇H₇F₂NO | Potential monomer for polymers; fluoroquinolone precursor |

| Diethyl ethoxymethylenemalonate (EMME) | C₁₀H₁₆O₅ | Reagent in Gould-Jacobs reaction for quinolone synthesis |

| Xanthone | C₁₃H₈O₂ | Target heterocyclic scaffold |

| Acridone | C₁₃H₉NO | Target heterocyclic scaffold |

| Salicylic acid | C₇H₆O₃ | Potential precursor for xanthone synthesis |

| Anthranilic acid | C₇H₇NO₂ | Potential precursor for acridone synthesis |

| Indole | C₈H₇N | Target heterocyclic scaffold |

| 4,6-Difluoro-5-methoxyindole | C₉H₇F₂NO | Potential synthetic target from the title compound |

| Triethyl phosphite | C₆H₁₅O₃P | Reagent for reductive cyclization in indole synthesis |

Computational and Theoretical Investigations of 1,3 Difluoro 5 Methoxy 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules. For 1,3-Difluoro-5-methoxy-2-nitrobenzene, methods like Density Functional Theory (DFT) and ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are instrumental. These methods provide insights into the molecule's stability, reactivity, and electronic orbitals.

The reactivity and stability of this compound are dictated by the interplay of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack. Conversely, the methoxy (B1213986) group is an electron-donating group, activating the ring. The two fluorine atoms also act as electron-withdrawing groups through their inductive effect.

Table 1: Calculated Thermodynamic Properties of Representative Difluoronitrobenzene Isomers

| Compound | Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |

|---|---|

| 2,4-Difluoronitrobenzene | -296.3 ± 1.8 |

| 2,5-Difluoronitrobenzene | -288.2 ± 2.1 |

This data is based on experimental and computational studies on difluoronitrobenzene isomers and serves as a reference for estimating the stability of this compound. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the pathways of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. For nitroaromatic compounds, the LUMO is typically localized on the nitro group and the aromatic ring, making them susceptible to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule.

In substituted nitrobenzenes, the energies of the HOMO and LUMO are modulated by the electronic nature of the other substituents. rsc.org For this compound, the electron-donating methoxy group would raise the energy of the HOMO, while the electron-withdrawing nitro and fluoro groups would lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive. FMO analysis can predict the regioselectivity of reactions; for instance, in electrophilic aromatic substitution, the reaction is expected to occur at the carbon atoms with the largest HOMO coefficients. acs.org

Table 2: Conceptual Frontier Molecular Orbital Energies for Substituted Benzenes

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitrobenzene (B124822) | -7.07 | -0.46 | 6.61 |

This table presents representative FMO data for parent compounds to illustrate the influence of electron-withdrawing and electron-donating groups. The exact values for this compound would require specific calculations. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational preferences, and intermolecular interactions of this compound.

The conformational flexibility of this compound primarily arises from the rotation of the methoxy and nitro groups relative to the benzene (B151609) ring. Theoretical calculations on nitrobenzene have shown that the planar conformation, where the nitro group lies in the same plane as the benzene ring, is the most stable. researchgate.net However, the barrier to rotation is relatively low, suggesting that non-planar conformations can be accessed. researchgate.net

For the methoxy group, studies on substituted anisoles indicate that the preferred conformation is typically planar, with the methyl group either syn or anti to a neighboring substituent. colostate.edu In this compound, steric hindrance between the methoxy group and the adjacent nitro and fluoro groups will play a significant role in determining the most stable conformer. Computational conformational analysis would involve rotating the dihedral angles of the methoxy and nitro groups and calculating the relative energies of the resulting structures to identify the global energy minimum.

The intermolecular interactions of this compound are crucial for understanding its behavior in condensed phases. The nitro group is a strong hydrogen bond acceptor and can also participate in so-called π-hole interactions, where the positive electrostatic potential on the nitrogen atom interacts favorably with electron-rich regions of other molecules. nih.gov The fluorine atoms can participate in weaker hydrogen bonds and other electrostatic interactions.

Molecular dynamics simulations can be employed to study the behavior of this compound in different solvents. Such simulations can reveal details about the solvation shell structure and the specific interactions between the solute and solvent molecules. mdpi.com Theoretical studies on the effect of solvents on the electronic structure of nitroaromatic compounds have shown that polar solvents can influence the energies of the electronic states and, consequently, the absorption spectra. researchgate.netrsc.org For this compound, polar solvents are expected to stabilize the ground state and potentially alter the energies of its excited states. researchgate.netrsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular structure.

The structural confirmation of 1,3-Difluoro-5-methoxy-2-nitrobenzene relies heavily on a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides complementary information to build a complete picture of the molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would show signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons would appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms. The methoxy protons would typically appear as a distinct singlet around 3.8–4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to the electron-withdrawing fluorine and nitro groups would be significantly deshielded, appearing at higher chemical shifts. Carbons directly bonded to fluorine will also exhibit splitting (C-F coupling).

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for structural verification. It provides direct information about the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing key structural insights. Fluorine chemical shifts are typically reported relative to a standard like CFCl₃. rsc.org For similar difluoronitrobenzene compounds, fluorine signals can appear in the range of -110 to -150 ppm.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H | ~ 3.9 | Singlet (3H, -OCH₃) |

| ~ 7.0 - 7.5 | Multiplets (2H, Ar-H) | |

| ¹³C | ~ 56 | -OCH₃ |

| ~ 100 - 165 | Aromatic carbons, with C-F couplings | |

| ¹⁹F | ~ -110 to -150 | Doublets or Multiplets |

Deuterium (B1214612) (²H or D) labeling is a powerful technique used in conjunction with NMR spectroscopy to simplify complex spectra and assign specific signals. studymind.co.uk In the context of this compound, selective replacement of a specific proton with a deuterium atom would cause the corresponding signal to disappear from the ¹H NMR spectrum. This simplifies the remaining spin-spin coupling patterns and helps in the unambiguous assignment of the aromatic proton signals. cdnsciencepub.com

Furthermore, deuterium labeling can be used to study reaction mechanisms or as an internal standard for quantitative NMR (qNMR) analysis. researchgate.net The resulting deuterated molecule, or isotopologue, is chemically identical to the parent compound but can be distinguished by mass spectrometry and NMR. clearsynth.comsigmaaldrich.com The characterization of these isotopologues provides deeper insight into the molecule's properties and behavior in various chemical or biological systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would confirm the presence of the nitro group, the carbon-fluorine bonds, the ether linkage, and the aromatic ring. The nitro group (NO₂) typically shows two strong stretching vibrations. The C-F bonds produce strong absorptions in the fingerprint region, while C-O stretching of the methoxy group and C=C stretching of the aromatic ring also give rise to characteristic bands. libretexts.org

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Nitro | N-O (asymmetric stretch) | ~1520-1560 |

| Nitro | N-O (symmetric stretch) | ~1345-1385 |

| Fluoro | C-F (stretch) | ~1100-1300 |

| Aromatic Ether | Ar-O-C (stretch) | ~1200-1275 (asymmetric) & ~1020-1075 (symmetric) |

| Aromatic Ring | C=C (stretch) | ~1450-1600 |

| Aromatic Ring | C-H (stretch) | ~3000-3100 |

| Methoxy Group | C-H (stretch) | ~2850-2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₇H₅F₂NO₃), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula. The theoretical exact mass of this compound can be calculated from the masses of its constituent isotopes. An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the compound's identity.

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₃ |

| Monoisotopic Mass | 189.0237 g/mol |

| Analysis | HRMS (ESI) |

| Calculated [M+H]⁺ | 190.0315 |

| Calculated [M+Na]⁺ | 212.0134 |

The fragmentation pattern observed in the mass spectrum can also yield valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and the methoxy group.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used. For a moderately polar compound like this, Reverse-Phase HPLC using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient is typically effective. mdpi.com Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥98% is common for research-grade chemicals. sigmaaldrich.com

GC, often coupled with a mass spectrometer (GC-MS), is also suitable for analyzing this volatile compound. GC-MS provides separation based on boiling point and polarity, while also confirming the identity of the eluted peak by its mass spectrum, offering a dual confirmation of both purity and identity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of components within a mixture. For halogenated nitroaromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a particularly effective method for purity assessment. This technique utilizes a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

Fluorinated phases can also offer an alternative and complementary separation mechanism for halogenated aromatic compounds, often providing different elution orders and enhanced selectivity compared to standard C18 columns. chromatographyonline.com The analysis of fluorinated residuals in chemical products is a critical application of liquid chromatography, often coupled with high-resolution mass spectrometry to ensure sensitivity and selectivity. chromatographyonline.com

In a typical HPLC analysis for purity, a sample of this compound is dissolved in a suitable solvent, such as acetonitrile, and injected into the HPLC system. The components are separated as they pass through the column, and a detector, commonly a UV-Vis detector set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm), records the signal. waters.com The retention time (the time it takes for the compound to pass through the column) is a characteristic feature used for identification, while the peak area corresponds to its concentration. Purity is determined by comparing the area of the main compound peak to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Result | Major peak corresponding to the main compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.netnih.gov

In a GC-MS analysis, the sample is first vaporized and introduced into a GC column (e.g., a nonpolar capillary column like a DB-5ms). taylorfrancis.comnih.gov The components of the mixture are separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert carrier gas, such as helium. nih.gov It is important to note that when using hydrogen as a carrier gas, nitroaromatic compounds can sometimes be hydrogenated in the MS source, which could alter the resulting mass spectrum. hpst.cz

As each separated component exits the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." The molecular ion peak (M+) confirms the molecular weight of the compound, while the fragmentation pattern provides structural information that confirms the identity of this compound and helps to identify any co-eluting impurities.

Table 2: Expected GC-MS Fragmentation Data

| Species | Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|

| [M]+ | 189 | Molecular Ion |

| [M-NO2]+ | 143 | Loss of a nitro group |

| [M-OCH3]+ | 158 | Loss of a methoxy group |

| [C6H2F2O]+ | 128 | Subsequent fragmentation |

| [C6H3F2]+ | 113 | Loss of methoxy and nitro groups |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, yielding a unique spectral fingerprint for a given compound. stellarnet.us This method involves illuminating a sample with a monochromatic laser source and detecting the inelastically scattered light. The resulting energy shifts in the scattered photons correspond to the vibrational frequencies of the chemical bonds within the molecule.

For this compound, the Raman spectrum exhibits a series of characteristic peaks that can be assigned to its specific functional groups. The presence and position of these peaks confirm the molecular structure. For instance, strong bands associated with the symmetric and asymmetric stretching of the nitro (NO₂) group are expected, along with vibrations from the carbon-fluorine (C-F) bonds, the methoxy (O-CH₃) group, and the substituted benzene (B151609) ring. uci.edu

The C-F bond stretch typically appears in the infrared spectrum between 1000 and 1360 cm⁻¹, and a characteristic optical signature for C-F bonds has been identified in the Raman fingerprint spectral area of 500-800 cm⁻¹. wikipedia.orgnih.gov The aromatic ring vibrations and methoxy group vibrations can also be identified by comparison with spectra of related compounds like anisole. acs.org This vibrational fingerprint is highly specific and can be used for rapid identification and to distinguish the compound from its isomers or related substances.

Table 3: Characteristic Raman Shifts for Functional Groups

| Functional Group | Approximate Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Nitro (NO₂) Symmetric Stretch | 1320–1350 | Very Strong |

| Aromatic Ring Breathing | 990–1100 | Strong |

| Carbon-Fluorine (C-F) Stretch | 720–800 / 1000-1360 | Strong |

| Methoxy (C-O-C) Stretch | ~1250 | Variable |

| Aromatic C=C Stretch | 1550–1610 | Strong |

Future Directions and Emerging Research Avenues for 1,3 Difluoro 5 Methoxy 2 Nitrobenzene

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene and related fluorinated nitroaromatics will likely focus on principles of green chemistry and process intensification. Key areas of development include catalytic systems, flow chemistry, and the use of safer, more environmentally benign reagents.

Traditional nitration methods often rely on stoichiometric amounts of strong acids, posing environmental and safety risks. Future synthetic strategies are expected to move towards greener alternatives. For instance, research into solid acid catalysts or milder nitrating agents could reduce hazardous waste. The eco-compatibility of syntheses involving fluorinated compounds is a growing area of focus, with efforts to replace toxic solvents like nitrobenzene (B124822) with greener alternatives such as ethanol (B145695) or to perform reactions under solvent-free conditions. mdpi.com

Continuous flow chemistry offers significant advantages over traditional batch processing for nitration reactions, which are often highly exothermic. ewadirect.com Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety. ewadirect.comresearchgate.net This technology has been successfully applied to the nitration of various aromatic compounds and could be adapted for the synthesis of this compound to enhance yield, purity, and operational safety. researchgate.net The use of flow chemistry can also facilitate the use of fluorinated greenhouse gases as reagents for fluoroalkylation, highlighting its potential for sustainable chemical production. rsc.org

Table 1: Comparison of Synthetic Methodologies for Aromatic Nitration

| Feature | Traditional Batch Nitration | Emerging Sustainable Methods |

| Reagents | Concentrated nitric and sulfuric acids | Milder nitrating agents, solid acid catalysts |

| Solvents | Often hazardous organic solvents | Greener solvents (e.g., ethanol), water, or solvent-free |

| Process Control | Limited control over exotherms | Superior heat and mass transfer in flow reactors |

| Safety | High risk due to exothermicity and corrosive reagents | Enhanced safety through smaller reaction volumes and better control |

| Sustainability | Generates significant acidic waste | Reduced waste, potential use of recycled materials |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique substitution pattern of this compound opens up possibilities for exploring novel chemical reactions, particularly in the realms of nucleophilic aromatic substitution and modern catalytic cross-coupling.

The presence of a nitro group and two fluorine atoms strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The nitro group, being a powerful electron-withdrawing group, stabilizes the negatively charged Meisenheimer intermediate, particularly when it is ortho or para to the leaving group. nih.govlibretexts.org This makes the fluorine atoms, and potentially the nitro group itself, susceptible to displacement by a variety of nucleophiles. Future research could systematically explore these SNAr reactions with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) to generate a library of novel polysubstituted aromatic compounds. rsc.org Interestingly, in SNAr reactions involving halogens, fluoride (B91410) is often the best leaving group due to the high electronegativity of fluorine, which makes the attached carbon highly electrophilic. youtube.com

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. mdpi.comresearchgate.net This methodology could be applied to this compound to explore novel C-H functionalization reactions or to participate in radical-mediated processes. researchgate.net The electron-deficient nature of the ring could influence its reactivity in photoredox cycles, potentially leading to selective transformations that are not achievable through traditional thermal methods. mdpi.comresearchgate.net

Integration into Advanced Functional Material Systems

The distinct electronic properties conferred by the fluorine and nitro groups make this compound an attractive building block for advanced functional materials with applications in electronics, optics, and sensing.

The introduction of fluorine atoms into organic conjugated materials is a well-established strategy for tuning their electronic properties. rsc.org Fluorination tends to lower both the HOMO and LUMO energy levels, which can enhance electron injection and improve stability against oxidative degradation. rsc.org The nitro group is also a strong electron-withdrawing group and has been used to design n-type organic semiconductors. rsc.org Therefore, derivatives of this compound could be investigated as components of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.